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Compound Name:
4-(N-(M-

Tolyl)carbamoyl)morpholine

CAS No.: 13606-73-0

Cat. No.: B5832538

Get Quote

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Compound Focus: 4-((m-Tolylcarbamoyl)morpholine) | CAS: 13606-73-0 | IUPAC:N-(3-

methylphenyl)morpholine-4-carboxamide

Executive Summary
As a Senior Application Scientist overseeing early-stage drug discovery and agrochemical

development pipelines, I approach the characterization of a chemical entity not merely as a

checklist of properties, but as a predictive framework for its behavior in biological systems.

4-((m-Tolylcarbamoyl)morpholine) is a highly versatile, privileged molecular scaffold.

Structurally, it is a urea derivative where the nitrogen atoms are distributed between a

morpholine ring and an m-tolyl group. This specific structural arrangement has gained

significant traction as a critical intermediate and pharmacophore in the development of

JAK/STAT kinase inhibitors and advanced agrochemical fungicides. By rigorously profiling its
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physicochemical characteristics, we can predict its Absorption, Distribution, Metabolism, and

Excretion (ADME) profile, thereby reducing late-stage attrition rates.

Structural and Molecular Identity
The molecular architecture of 4-((m-tolylcarbamoyl)morpholine) is defined by three distinct

functional domains, each contributing uniquely to its physicochemical behavior:

The Morpholine Ring: A saturated heterocyclic system that traditionally enhances aqueous

solubility and metabolic stability. As highlighted in , the morpholine nucleus is pivotal in

preventing rapid oxidative metabolism by cytochrome P450 enzymes.

The Urea Linker: Classified structurally under , the urea moiety enforces a rigid, planar

conformation due to resonance. It acts as a potent bidentate hydrogen-bonding network (one

donor, one acceptor), crucial for anchoring the molecule into the hinge regions of target

kinases.

The m-Tolyl Group: A moderately lipophilic aromatic ring that drives hydrophobic interactions

within target binding pockets and enhances the compound's overall membrane permeability.
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Figure 1: Pharmacophore interaction model of 4-((m-tolylcarbamoyl)morpholine) with target

proteins.

Physicochemical Profiling (The Core)
Understanding the physicochemical parameters of this compound requires a deep dive into its

electronic environment.

Electronic Properties & Ionization (pKa)
Expert Insight: A common misconception is that all morpholine-containing compounds are

basic. However, in 4-((m-tolylcarbamoyl)morpholine), the morpholine nitrogen is directly
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bonded to the carbonyl carbon of the urea group. The nitrogen's lone pair is delocalized into

the carbonyl π -system via resonance ( sp2 hybridization character). Consequently, the

molecule is non-basic and remains entirely neutral at physiological pH (7.4). This fundamentally

alters its partitioning behavior compared to standard basic amines, rendering it highly

predictable across varying gastrointestinal pH gradients.

Topological Polar Surface Area (TPSA) & Lipophilicity
The compound exhibits a TPSA of 41.57 Å². In drug design, a TPSA below 90 Å² is strongly

correlated with excellent blood-brain barrier (BBB) penetration, while a value below 140 Å²

ensures optimal passive oral absorption. Combined with an estimated LogP of ~1.8 to 2.2, the

compound resides in the "sweet spot" of Lipinski’s Rule of Five, balancing aqueous solubility

with lipid membrane permeability.

Quantitative Data Summary
Property Value

Implication for Drug &
Agrochemical Design

CAS Number 13606-73-0
Unique identifier for synthesis

tracking and IP.

Molecular Formula C₁₂H₁₆N₂O₂
Determines exact mass

(220.12 m/z).

Molecular Weight 220.27 g/mol
Highly favorable for fragment-

based design (<300 g/mol ).

TPSA 41.57 Å²
Excellent for passive

membrane permeability.

H-Bond Donors 1 (Urea NH)
Satisfies Lipinski's rules;

facilitates target engagement.

H-Bond Acceptors 2 (Carbonyl O, Morpholine O)
Prevents excessive hydration,

aiding lipid partitioning.

Analytical Characterization Workflows
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To ensure scientific integrity, physicochemical properties must be empirically validated. Below

are the field-proven, step-by-step methodologies we employ. As emphasized in, every protocol

must be designed as a self-validating system to eliminate false positives.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-
Flask Method)
Causality: We explicitly choose the thermodynamic shake-flask method over kinetic

nephelometry. Kinetic assays often trap compounds in metastable, supersaturated states

(especially rigid urea derivatives), yielding falsely elevated solubility values. Thermodynamic

equilibrium provides the true baseline required for formulating oral doses.

Step-by-Step Methodology:

Buffer Preparation: Prepare 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4.

Saturation: Add an excess amount of 4-((m-tolylcarbamoyl)morpholine) solid to 1 mL of the

buffer in a glass vial to ensure a visible suspension remains.

Equilibration: Agitate the suspension on a rotary shaker at 37°C for 48 hours to achieve

thermodynamic equilibrium.

Phase Separation: Centrifuge the samples at 15,000 rpm for 15 minutes. Carefully extract

the supernatant without disturbing the solid pellet.

Quantification: Analyze the supernatant via HPLC-UV against a pre-established calibration

curve.

Self-Validating Control: Simultaneously run a known high-solubility standard (e.g., caffeine)

and a low-solubility standard (e.g., amiodarone). System Logic: If the calculated solubility of

these internal standards deviates by >5% from historical baselines, the entire assay run is

automatically rejected due to suspected buffer or temperature anomalies.

Protocol 2: In Vitro Permeability via PAMPA
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is selected over Caco-

2 cell lines for early profiling because it isolates passive transcellular permeability from active
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transport (efflux/influx). This allows us to directly correlate the compound's TPSA (41.57 Å²)

with its intrinsic physical ability to cross lipid bilayers.

Step-by-Step Methodology:

Membrane Coating: Coat the porous filter membrane of the acceptor plate with a 20%

dodecane solution of lecithin (artificial lipid bilayer).

Donor Preparation: Dissolve the compound in DMSO, then dilute into pH 7.4 buffer (final

DMSO <1%).

Incubation: Assemble the donor and acceptor plates. Incubate at room temperature for 5

hours in a humidity-controlled chamber.

Analysis: Extract solutions from both compartments and quantify via LC-MS/MS to calculate

the effective permeability coefficient ( Peff​).

Self-Validating Control: Add Lucifer Yellow (a highly fluorescent, membrane-impermeable

dye) to the donor compartment. System Logic: Post-incubation, the acceptor compartment is

scanned for fluorescence. Any detectable Lucifer Yellow indicates physical membrane

rupture, instantly invalidating the data for that specific well.
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Figure 2: Integrated physicochemical and ADME profiling workflow for drug discovery.

Biological Relevance & ADME Implications
The rigorous physicochemical profiling of 4-((m-tolylcarbamoyl)morpholine) explains its

success as a synthetic intermediate. Because the molecule is neutral at physiological pH and

possesses a low TPSA, it exhibits excellent passive diffusion characteristics.

When this core is integrated into larger macro-structures (such as JAK/STAT pathway

inhibitors), the urea linkage serves as a critical directional anchor, forming stable hydrogen

bonds with the kinase hinge region. Meanwhile, the morpholine ring projects outward toward

the solvent-exposed region of the binding pocket, enhancing the aqueous solubility of the final

active pharmaceutical ingredient (API) without sacrificing target affinity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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